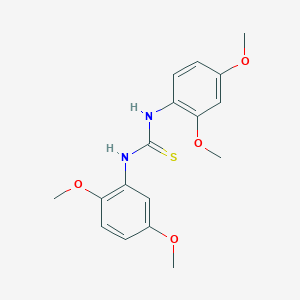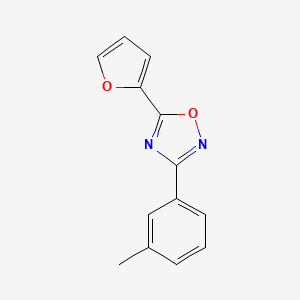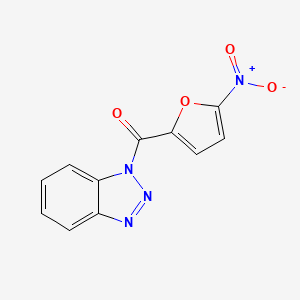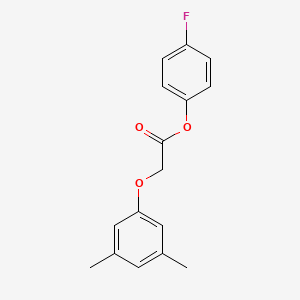
N-(2,4-dimethoxyphenyl)-N'-(2,5-dimethoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-(2,5-dimethoxyphenyl)thiourea, also known as DMPT, is a compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the thiourea family, which has been shown to possess a wide range of biological activities. DMPT has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of various enzymes involved in DNA replication and repair, which may contribute to its antiproliferative activity. This compound has also been found to induce oxidative stress in cancer cells, which may contribute to its ability to induce apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its antiproliferative activity, this compound has been shown to possess antioxidant activity, which may be beneficial for the treatment of various diseases associated with oxidative stress. This compound has also been found to exhibit anti-inflammatory activity, which may have potential therapeutic applications for various inflammatory diseases.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-N'-(2,5-dimethoxyphenyl)thiourea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. This compound is also relatively inexpensive compared to other anticancer agents, making it a promising candidate for further research. However, one limitation of this compound is its low solubility in water, which may limit its potential use in certain applications.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(2,5-dimethoxyphenyl)thiourea. One potential direction is to further investigate the mechanism of action of this compound and identify the specific cellular pathways involved in its antiproliferative activity. Another direction is to explore the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to determine the safety and toxicity profile of this compound in vivo, which will be important for its potential use in clinical settings.
合成方法
N-(2,4-dimethoxyphenyl)-N'-(2,5-dimethoxyphenyl)thiourea can be synthesized through a series of chemical reactions involving the reaction of 2,4-dimethoxyaniline and 2,5-dimethoxybenzoyl isothiocyanate. The product obtained from this reaction is then treated with hydrochloric acid to yield this compound. The synthesis method for this compound has been extensively studied and optimized to produce high yields of the compound.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-(2,5-dimethoxyphenyl)thiourea has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is its use as a potential anticancer agent. This compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to induce apoptosis in cancer cells, which is a promising mechanism for cancer treatment.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-20-11-6-8-15(22-3)14(9-11)19-17(24)18-13-7-5-12(21-2)10-16(13)23-4/h5-10H,1-4H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGLHROMBZAMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-6-oxo-2-[(2-oxopentyl)thio]-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5781619.png)
![N-(4-{[2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5781638.png)
![2-[(3,3-dimethyl-2-oxobutyl)thio]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5781644.png)









![N-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5781712.png)